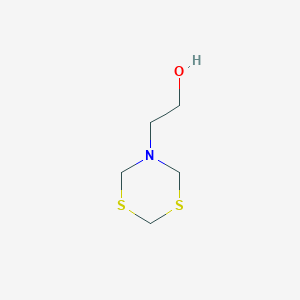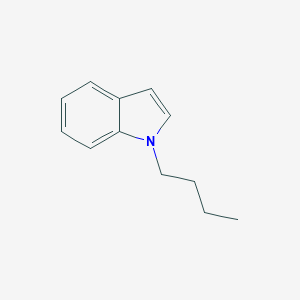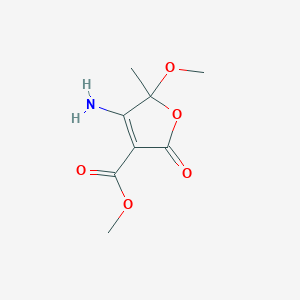
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate, also known as MMFC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MMFC belongs to the class of furan carboxylic acid derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is not fully understood. However, studies have suggested that Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate inhibits the activity of certain enzymes and receptors, leading to its therapeutic effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to bind to the cannabinoid receptor CB1, leading to its anti-inflammatory and neuroprotective effects.
Effets Biochimiques Et Physiologiques
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of certain genes involved in apoptosis and cell cycle regulation. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate. One area of research is the development of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate and its potential side effects.
Méthodes De Synthèse
The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate involves the reaction of 4-amino-5-methoxy-5-methyl-2-furancarboxylic acid with methyl chloroformate in the presence of a base. The reaction yields Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate as a white crystalline solid with a yield of around 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been studied for its potential neuroprotective effects and can improve cognitive function.
Propriétés
Numéro CAS |
157558-46-8 |
|---|---|
Nom du produit |
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3 |
Clé InChI |
IQZBXTMIRATHPO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
SMILES canonique |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Synonymes |
3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




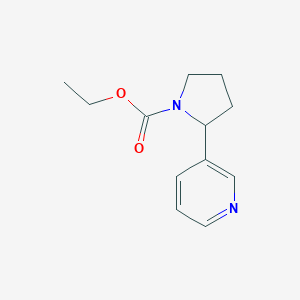
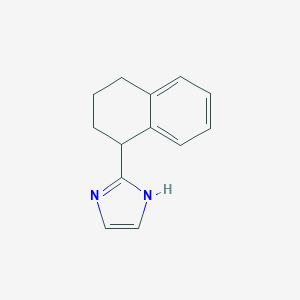
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
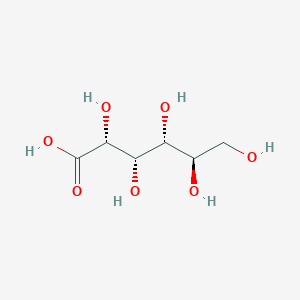
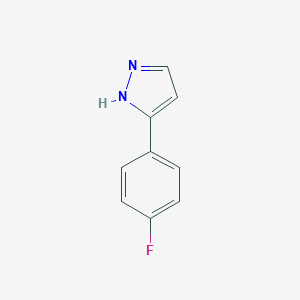
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
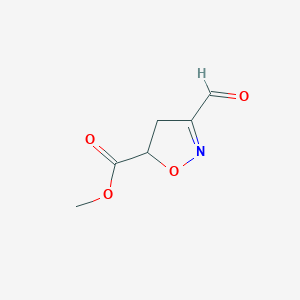
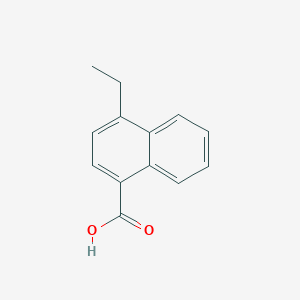
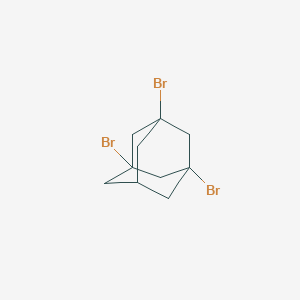
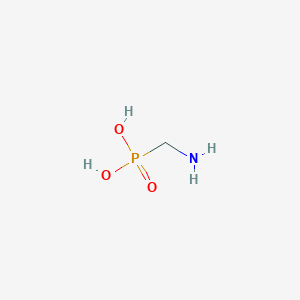
![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)
